molecular formula C13H14F3N B581014 6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] CAS No. 1314779-29-7

6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]

Cat. No.: B581014
CAS No.: 1314779-29-7
M. Wt: 241.257
InChI Key: GLZVTUUKLVWWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] is a complex organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable isoquinoline derivative with a cyclobutane precursor under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the scalability of the synthetic route is crucial for industrial applications, requiring careful consideration of reaction conditions and reagent availability.

Chemical Reactions Analysis

Types of Reactions

6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
  • 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] is unique due to its trifluoromethyl group and spirocyclic structure, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electronegativity and stability, while the spirocyclic structure contributes to its rigidity and potential bioactivity. These features distinguish it from other similar compounds and make it a valuable molecule for various applications.

Properties

CAS No.

1314779-29-7

Molecular Formula

C13H14F3N

Molecular Weight

241.257

IUPAC Name

6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]

InChI

InChI=1S/C13H14F3N/c14-13(15,16)10-3-2-9-7-17-8-12(4-1-5-12)11(9)6-10/h2-3,6,17H,1,4-5,7-8H2

InChI Key

GLZVTUUKLVWWMW-UHFFFAOYSA-N

SMILES

C1CC2(C1)CNCC3=C2C=C(C=C3)C(F)(F)F

Synonyms

6'-(trifluoroMethyl)-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Origin of Product

United States

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